2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate
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Overview
Description
2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with a molecular formula of C21H15Cl2NO2. This compound is characterized by the presence of a 3-methylphenyl group, an imino group, and a 2,4-dichlorobenzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE typically involves the condensation of 3-methylbenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-METHYLPHENYL)IMINO]METHYL}PHENOL
- 2-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENOL
- METHYL 2-{(E)-[(4-METHYLPHENYL)IMINOMETHYL]OXY}BENZOATE
Uniqueness
2-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 2,4-DICHLOROBENZOATE is unique due to the presence of both the 3-methylphenyl and 2,4-dichlorobenzoate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H15Cl2NO2 |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
[2-[(3-methylphenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2NO2/c1-14-5-4-7-17(11-14)24-13-15-6-2-3-8-20(15)26-21(25)18-10-9-16(22)12-19(18)23/h2-13H,1H3 |
InChI Key |
HOXVBDNBQGLBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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